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Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 4-Phenyl-3H-pyrazole-3,5(4H)-dione Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-phenyl-3H-pyrazole-3,5(4H)-dione scaffold—alongside its saturated pyrazolidine-3,5-dione tautomers—represents a privileged pharmacophore in medicinal chemistry. Originally recognized for its found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenyl-3H-pyrazole-3,5(4H)-dione scaffold—alongside its saturated pyrazolidine-3,5-dione tautomers—represents a privileged pharmacophore in medicinal chemistry. Originally recognized for its foundational role in non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone, modern synthetic derivatization at the C4, N1, and N2 positions has unlocked a highly diverse spectrum of in vitro biological activities[1]. This technical guide synthesizes current literature to provide drug development professionals with an authoritative overview of the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these derivatives.

Mechanistic Pathways & Target Engagement

The biological versatility of the pyrazole-3,5-dione core stems from its ability to act as a hydrogen bond donor/acceptor and its tunable lipophilicity, which facilitates interactions with diverse intracellular and membrane-bound targets.

Anticancer and Pro-Apoptotic Activity

Recent SAR studies demonstrate that 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives possess potent antiproliferative properties[1]. The aromatic ring on the side chain is critical for this activity; alicyclic substitutions significantly reduce efficacy[1]. Mechanistically, these compounds do not merely induce cytostasis; they trigger early cellular apoptosis via the intrinsic mitochondrial pathway, characterized by the proteolytic activation of caspases-9 and -3[1].

Antimicrobial Efficacy via MurB Inhibition

Targeting bacterial cell wall biosynthesis is a validated strategy for overcoming antimicrobial resistance. Over 195 4-alkyl and 4,4'-dialkyl pyrazolidine-3,5-dione derivatives have been evaluated as inhibitors of UDP-N-acetylenolpyruvyl glucosamine reductase (MurB)[2]. These compounds exhibit nanomolar dissociation constants ( Kd​ ) for MurB and demonstrate sub-micromolar minimal inhibitory concentrations (MIC) against Gram-positive strains, including penicillin-resistant Streptococcus pneumoniae (PRSP)[2][3].

Emerging CNS and Metabolic Targets

Beyond oncology and infectious diseases, the scaffold is being actively explored for novel indications:

  • P2Y12 Receptor Antagonism: Fluorinated pyrazolidine-3,5-diones have been synthesized as potential Positron Emission Tomography (PET) tracers targeting the P2Y12 receptor (P2Y12R), a biomarker for anti-inflammatory microglia in the central nervous system. These derivatives show exceptional in vitro affinity, with Ki​ values ranging from 1.21 to 5.66 nM[4].

  • FXR Agonism: Specific hits within this class act as non-steroidal agonists of the Farnesoid X receptor (FXR), demonstrating lower EC50​ values than the endogenous reference ligand chenodeoxycholic acid (CDCA) in cell-based transactivation assays[5].

Quantitative Data Summary

The following table synthesizes the in vitro biological metrics of key 4-phenyl-3H-pyrazole-3,5(4H)-dione and pyrazolidine-3,5-dione derivatives across various therapeutic targets.

Derivative ClassPrimary Target / AssayCell Line / OrganismKey Quantitative FindingsReference
4-Substituted 1,2-bis(4-chlorophenyl) Proliferation / ApoptosisMGC-803, HepG-2 (Human Cancer) IC50​ : 5.1 – 10.1 μMZhang et al.[1]
Fluorinated Derivatives P2Y12 Receptor BindingHuman P2Y12R (Microglia model) Ki​ : 1.21 – 5.66 nMPET Tracer Study[4]
4-Alkyl / 4,4'-Dialkyl MurB Enzyme InhibitionE. coli, S. pneumoniae (PRSP)Nanomolar Kd​ / Sub-μM MICNIH / ACS[2][3]
Pyrazolidine-3,5-dione Hits FXR AgonismCell-based Luciferase Assay EC50​ < CDCA referenceOA Monitor[5]

Visualizing Mechanistic Workflows

To conceptualize the dual utility of these derivatives in oncology and infectious disease, the following directed graphs map their primary mechanism of action.

Apoptosis_Pathway Scaffold 4-Phenyl-pyrazole-3,5-dione Derivatives MitoStress Mitochondrial Membrane Depolarization Scaffold->MitoStress Induces Casp9 Caspase-9 Cleavage (Initiator) MitoStress->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Proteolytic cascade Apoptosis Early Cellular Apoptosis Casp3->Apoptosis DNA fragmentation

Figure 1: Intrinsic apoptotic signaling cascade induced by pyrazole-3,5-dione derivatives.

MurB_Inhibition Derivative Pyrazolidine-3,5-dione Inhibitor MurB MurB Enzyme (E. coli / S. aureus) Derivative->MurB Blockade Product UDP-MurNAc (Peptidoglycan Precursor) MurB->Product Catalysis Substrate UDP-GlcNAc-enolpyruvate + NADPH Substrate->MurB Binds CellDeath Bacterial Cell Lysis Product->CellDeath Cell Wall Failure

Figure 2: Mechanism of bacterial cell wall biosynthesis inhibition via MurB targeting.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed with built-in orthogonal validation steps.

Protocol 1: Evaluation of Antiproliferative Activity and Apoptotic Mechanisms

Causality & Logic: Relying solely on colorimetric viability assays (like MTT) cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. Therefore, this protocol pairs MTT with Flow Cytometry (Annexin V/PI) to definitively confirm phosphatidylserine externalization—a hallmark of apoptosis[1].

Step 1: Cell Culture & Seeding

  • Culture MGC-803 or HepG-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2​ incubator.

  • Seed cells into 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow adhesion.

Step 2: Compound Treatment & MTT Assay (Primary Screen)

  • Prepare serial dilutions of the pyrazole-3,5-dione derivative (e.g., 1, 5, 10, 25, 50 μM) in DMSO (final DMSO concentration < 0.1%).

  • Treat cells for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Aspirate media and dissolve formazan crystals in 150 μL DMSO. Read absorbance at 490 nm using a microplate reader to calculate the IC50​ .

Step 3: Orthogonal Validation via Flow Cytometry

  • Seed cells in 6-well plates ( 2×105 cells/well) and treat with the derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ for 48 hours.

  • Harvest cells (including floating cells to capture late apoptotic bodies), wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Stain with 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Step 4: Mechanistic Confirmation (Western Blot)

  • Lyse treated cells using RIPA buffer containing protease inhibitors.

  • Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for cleaved Caspase-9 and cleaved Caspase-3 to confirm the intrinsic apoptotic pathway[1].

Protocol 2: In Vitro MurB Enzyme Inhibition Assay

Causality & Logic: To prove that the antimicrobial effect is specifically due to cell wall disruption rather than general toxicity, a target-based kinetic assay is required. MurB catalyzes the NADPH-dependent reduction of UDP-GlcNAc-enolpyruvate (EP). Monitoring the depletion of NADPH at 340 nm provides a real-time, direct readout of enzyme activity[2][3].

Step 1: Assay Master Mix Preparation

  • Prepare the reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.005% Triton X-100 (to prevent promiscuous aggregation-based inhibition).

  • Prepare a master mix containing 150 μM NADPH and 50 μM UDP-GlcNAc-EP (substrate).

Step 2: Enzyme Incubation

  • In a UV-transparent 96-well microplate, add the synthesized derivative at varying concentrations (0.1 nM to 10 μM).

  • Add purified recombinant E. coli MurB enzyme (final concentration ~5 nM).

  • Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow equilibrium binding.

Step 3: Kinetic Measurement

  • Initiate the reaction by adding the substrate/NADPH master mix.

  • Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) continuously for 10 minutes using a spectrophotometer.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration to determine the Ki​ or IC50​ .

References

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Advances (2015). 1

  • 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Bioorganic & Medicinal Chemistry Letters (2005).2

  • Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase. Journal of Medicinal Chemistry (2006).3

  • Exploration of Fluorinated Pyrazolidine-3,5-Diones for Positron Emission Tomography Imaging of the P2Y12 Receptor in the Central Nervous System. ChemMedChem (2025). 4

  • Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: Virtual screening, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters (2008).5

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Exploratory

Thermodynamic Stability of 4-Phenyl-3H-pyrazole-3,5(4H)-dione at Room Temperature: A Comprehensive Technical Guide

Executive Summary The compound 4-phenyl-3H-pyrazole-3,5(4H)-dione (often referred to as 4-phenylpyrazolidine-3,5-dione) is a highly versatile heterocyclic synthon frequently utilized in the construction of complex pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-phenyl-3H-pyrazole-3,5(4H)-dione (often referred to as 4-phenylpyrazolidine-3,5-dione) is a highly versatile heterocyclic synthon frequently utilized in the construction of complex pyrazolyl groups and advanced pharmaceutical agents[1]. Structurally related to the well-known nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, this scaffold presents unique physicochemical challenges. Understanding its thermodynamic stability at room temperature (298 K) is absolutely critical for formulation scientists, synthetic chemists, and assay developers. This whitepaper provides an in-depth analysis of its structural dynamics, tautomeric equilibria, and degradation pathways, supported by self-validating experimental protocols for rigorous stability profiling.

Structural Dynamics & Keto-Enol Tautomerism

The thermodynamic stability of 4-phenyl-3H-pyrazole-3,5(4H)-dione is fundamentally governed by its ability to undergo keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the dione form (CH-tautomer) and the enol form (OH-tautomer).

Causality of Tautomeric Shift and Acidity

The C4 position of the pyrazolidinedione ring is flanked by two strongly electron-withdrawing carbonyl groups and a phenyl ring. This architecture provides immense resonance stabilization to the conjugate base (enolate anion). Consequently, the C4 proton exhibits significant acidity, with a pKa typically around 4.5—closely mirroring the acidity profile of its dialkylated derivative, phenylbutazone[2].

At room temperature (298 K), the position of the tautomeric equilibrium is heavily dictated by the microenvironment:

  • Non-Polar Media: The dione form predominates due to the energetic cost of charge separation and the lack of solvent stabilization for the hydroxyl group.

  • Polar Protic Media (e.g., Water, Alcohols): The enol form is significantly stabilized via intermolecular hydrogen bonding, shifting the equilibrium[3].

Tautomerism Dione Dione Form (CH-Tautomer) Enol Enol Form (OH-Tautomer) Dione->Enol Tautomerization (Solvent Dependent) Enolate Enolate Anion (Deprotonated) Dione->Enolate -H+ (pKa ~4.5) Oxidation 4-Hydroxy Derivative (Oxidation) Dione->Oxidation O2, ROS (Room Temp) Hydrolysis Ring-Opened Product (Hydrolysis) Dione->Hydrolysis H2O, pH > 8 Enol->Enolate -H+

Figure 1: Tautomeric equilibrium and primary degradation pathways of 4-Phenyl-3H-pyrazole-3,5(4H)-dione.

Thermodynamic Stability Profile at 298 K

Solid-State Stability

In the crystalline solid state, 4-phenyl-3H-pyrazole-3,5(4H)-dione is highly stable at room temperature. The thermodynamic stability of the crystal lattice is driven by a robust network of intermolecular hydrogen bonds (N-H···O=C) and π−π stacking interactions from the C4-phenyl rings.

Solution-State Degradation Kinetics

While thermodynamically stable in neutral, deoxygenated solutions, the molecule is susceptible to two primary degradation pathways under ambient conditions:

  • Oxidative Susceptibility (Autoxidation): The C4 position is a benzylic-like carbon flanked by two carbonyls. This creates a captodative effect that stabilizes radical intermediates, making the C4 position a hotspot for autoxidation. At room temperature, exposure to dissolved oxygen leads to the gradual formation of the 4-hydroxy-4-phenylpyrazolidine-3,5-dione derivative.

  • Hydrolytic Cleavage: Under basic conditions (pH > 8), the pyrazolidinedione ring is vulnerable to nucleophilic attack by hydroxide ions, leading to irreversible ring-opening. However, at pH 7.0 and 298 K, the activation energy barrier is sufficiently high to maintain a half-life of >30 days.

Quantitative Data Summary
ParameterValueMethod of Determination
Molecular Weight 176.17 g/mol Theoretical[4]
pKa (C4-H) ~4.5Potentiometric Titration / UV-Vis[2]
LogP ~1.2 - 1.5HPLC (Octanol/Water partition)
Tautomeric Ratio (Dione:Enol) Solvent Dependent 1 H-NMR (298 K)
Oxidative Half-Life (pH 7.4, 298 K) > 72 hoursHPLC-DAD Kinetics

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal checks to prevent false-positive degradation or artifactual tautomer ratios.

Protocol A: NMR-Based Thermodynamic Profiling of Tautomerism

Objective: Determine the equilibrium constant ( Keq​ ) and standard free energy ( ΔG∘ ) of the dione-enol tautomerization at 298 K. Causality: NMR is selected because it allows direct, simultaneous integration of distinct proton environments without disrupting the thermodynamic equilibrium. Self-Validation Mechanism: The inclusion of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) serves as both a chemical shift reference and an internal quantitative standard. If the sum of the tautomeric molarities deviates by >2% from the initial weighed concentration, the system flags potential precipitation or aggregation, invalidating the run.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of 4-phenyl-3H-pyrazole-3,5(4H)-dione and dissolve in 600 µL of deuterated solvent (e.g., DMSO- d6​ or D 2​ O buffered to pH 7.0).

  • Standard Addition: Spike the solution with exactly 10.0 µL of a certified 50 mM DSS standard solution.

  • Equilibration: Incubate the NMR tube in a thermomixer at strictly 298 K for 30 minutes to ensure thermodynamic equilibrium is achieved.

  • Acquisition: Acquire a 1D 1 H-NMR spectrum using a 600 MHz spectrometer. Use a 30° pulse angle and a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time (typically >10 seconds) to ensure fully quantitative integration.

  • Data Processing: Integrate the C4-methine proton of the dione form and compare it against the integrated area of the enol's distinct aromatic multiplet. Calculate Keq​=[Enol]/[Dione] and derive ΔG∘=−RTln(Keq​) .

Protocol B: HPLC-DAD/MS Workflow for Degradation Kinetics

Objective: Quantify the oxidative and hydrolytic degradation rates at room temperature. Causality: The combination of a Diode Array Detector (DAD) and Mass Spectrometry (MS) is critical. DAD provides a peak purity index to ensure the parent peak isn't masking an isobaric degradant, while MS identifies the specific degradation pathway (e.g., +16 Da for oxidation). Self-Validation Mechanism: The protocol utilizes a bracketing calibration strategy. A reference standard is injected before and after the kinetic sequence. If the instrument response drifts by >5%, the kinetic data is automatically rejected.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient system of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Sample Incubation: Prepare a 100 µg/mL solution of the analyte in a simulated physiological buffer (pH 7.4). Store in a temperature-controlled autosampler set strictly to 298 K.

  • Kinetic Sampling: Program the autosampler to inject 5 µL of the solution every 4 hours over a 72-hour period.

  • Chromatographic Separation: Route the injection through a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Detection & Validation: Monitor absorbance at 254 nm. Utilize the DAD software to calculate the peak purity angle versus the purity threshold for the main peak. Simultaneously, route the eluent to an ESI-MS to monitor the emergence of the m/z corresponding to the 4-hydroxy oxidative degradant.

Workflow Sample Sample Preparation (4-Phenyl-3H-pyrazole-3,5(4H)-dione) NMR 1H/13C NMR Spectroscopy (Tautomer Ratio) Sample->NMR HPLC HPLC-DAD/MS Analysis (Degradation Kinetics) Sample->HPLC Thermodynamics Van 't Hoff Analysis (ΔG, ΔH, ΔS) NMR->Thermodynamics Kinetic Kinetic Modeling (Half-life Determination) HPLC->Kinetic Validation Orthogonal Validation (Mass Balance & Peak Purity) Thermodynamics->Validation Kinetic->Validation

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

  • [2] Phenylbutazone CAS#: 50-33-9, ChemicalBook. 2

  • [4] 1-phenylpyrazolidine-3,5-dione 19933-22-3 wiki, Guidechem.5

  • [3] Drug-Like Properties: Concept, Structure Design and Methods, From ADME to Toxicity Optimization, ResearchGate. 3

  • [1] Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid. Mechanism and Intermediates in the Conversion of 1,4-Cyclohexadiene Derivatives to ??-Keto Esters 1, ResearchGate.1

Sources

Foundational

Spectroscopic Characterization of 4-Phenyl-3H-pyrazole-3,5(4H)-dione: A Comprehensive Technical Guide

Executive Summary 4-Phenyl-3H-pyrazole-3,5(4H)-dione (also known as 4-phenylpyrazolidine-3,5-dione) is a highly versatile heterocyclic scaffold central to the development of various pharmaceutical agents, including CaV1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenyl-3H-pyrazole-3,5(4H)-dione (also known as 4-phenylpyrazolidine-3,5-dione) is a highly versatile heterocyclic scaffold central to the development of various pharmaceutical agents, including CaV1.3 calcium channel inhibitors[1] and novel anticancer therapeutics targeting MCF-7 cell lines[2]. Accurate spectroscopic characterization of this compound is historically challenging due to its dynamic prototropic tautomerism.

This whitepaper provides an in-depth, field-proven guide to the spectroscopic profiling (NMR, FT-IR, and MS) of 4-phenyl-3H-pyrazole-3,5(4H)-dione. Designed for analytical chemists and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute structural certainty.

Structural Dynamics: Prototropic Tautomerism

Before acquiring any spectral data, one must understand the structural fluidity of pyrazolidine-3,5-diones. The hydrogen atom at the C-4 position is highly labile because it is flanked by two electron-withdrawing carbonyl groups and a phenyl ring. This induces a weak acidity and a prototropic tautomerism between the diketone form and the keto-enol form[3].

The equilibrium is heavily dictated by the solvent environment. Non-polar, aprotic solvents (e.g., Chloroform- d ) generally favor the diketone form, whereas polar, hydrogen-bonding solvents (e.g., DMSO- d6​ ) stabilize the keto-enol form via intermolecular hydrogen bonding[3]. Failing to account for this equilibrium will lead to misinterpretation of integration values in NMR and the appearance of "unexpected" bands in FT-IR.

Tautomerism Diketone Diketone Form (CH at C4) KetoEnol Keto-Enol Form (C=C, OH at C3/C5) Diketone->KetoEnol Prototropic Shift Aprotic Non-polar Solvents (e.g., CDCl3) Aprotic->Diketone Favors Protic Polar/H-Bonding Solvents (e.g., DMSO-d6) Protic->KetoEnol Stabilizes via H-bond

Figure 1: Solvent-dependent prototropic tautomerism of 4-phenylpyrazolidine-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for quantifying the tautomeric ratio of 4-phenyl-3H-pyrazole-3,5(4H)-dione.

Causality in Solvent Selection

Using DMSO- d6​ is highly recommended for complete characterization. While CDCl 3​ might seem standard, the compound's polarity and tendency to form intermolecular hydrogen bonds can lead to poor solubility and line broadening in non-polar solvents. DMSO- d6​ ensures sharp peaks and clearly resolves the enolic proton[3].

Self-Validating Integration System

To validate your 1 H NMR spectrum, use the phenyl ring protons (multiplet at δ 7.20–7.45) as your internal calibration standard, setting their integration to exactly 5.00.

  • Validation Rule: The sum of the integration of the C4-CH proton (diketone form, δ ~4.5) and the C-OH proton (enol form, δ ~11.5) must equal 1.00 . If this sum deviates by more than 5%, suspect sample degradation, incomplete relaxation (adjust D1​ delay), or the presence of an impurity.

Data Presentation

Table 1: Standardized 1 H and 13 C NMR Chemical Shifts (DMSO- d6​ , 400 MHz / 100 MHz)

NucleusChemical Shift ( δ , ppm)Multiplicity / AssignmentTautomeric Form
1 H 10.50 – 11.00br s, 2H (N-H protons)Both
1 H 11.20 – 11.80br s, 1H (O-H enol proton)Keto-Enol
1 H 7.20 – 7.45m, 5H (Phenyl Ar-H)Both
1 H 4.20 – 4.80s, 1H (C4-H)Diketone
13 C 170.5 – 174.0C=O (C3, C5)Diketone
13 C 160.0 – 165.0C-OH (Enol carbon)Keto-Enol
13 C 135.0Ar-C (Ipso carbon)Both
13 C 127.0 – 130.0Ar-C (Ortho, Meta, Para)Both
13 C 95.0 – 100.0C4 (Alkene carbon)Keto-Enol
13 C 50.0 – 55.0C4 (Aliphatic carbon)Diketone

(Note: Exact shifts will vary slightly based on concentration and temperature due to hydrogen bonding dynamics[1][3]).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. Because the sample is typically analyzed neat (via ATR) or in a KBr pellet, the solid-state structure dictates the spectrum. In the solid state, the compound predominantly exists in a highly hydrogen-bonded network, often favoring the keto-enol form or a hybridized state.

Table 2: Key FT-IR Vibrational Assignments

Wavenumber (cm −1 )Vibrational ModeDiagnostic Significance
3200 – 3300N-H stretchSharp/medium band; confirms intact pyrazole ring.
2500 – 3000O-H stretch (Enol)Broad band overlapping C-H stretches; indicates enolization.
1700 – 1750C=O stretch (Diketone)Strong band; represents isolated carbonyls.
1640 – 1680C=O stretch (Conjugated)Shifted lower due to conjugation in the keto-enol form.
1600 – 1620C=C stretchAromatic ring and enolic double bond overlap.

Mass Spectrometry (LC-MS/MS)

Causality in Ionization Mode

For 4-phenyl-3H-pyrazole-3,5(4H)-dione (Exact Mass: 176.058 Da[4]), Electrospray Ionization in Negative Mode (ESI-) is the gold standard. Why? The C4 proton (or the enolic OH) is highly acidic. Under slightly basic or even neutral chromatographic conditions, the molecule readily deprotonates to form a highly stable, resonance-delocalized enolate anion [M−H]− . Attempting ESI+ often yields poor signal-to-noise ratios and complex sodium/potassium adducts.

Fragmentation Logic

Upon collision-induced dissociation (CID) of the [M−H]− parent ion ( m/z 175.05), the primary neutral loss is carbon monoxide (-28 Da), yielding a fragment at m/z 147.05. Further energy application results in the cleavage of the pyrazolidine ring, leaving phenyl-associated fragments.

MS_Frag Parent Parent Ion [M-H]- m/z 175.05 Frag1 Loss of CO m/z 147.05 Parent->Frag1 -CO (28 Da) Frag2 Pyrazolidine Cleavage m/z ~ 103.05 Parent->Frag2 Ring Opening Frag1->Frag2 -CO2 / -N2 Frag3 Phenyl Anion m/z 77.04 Frag2->Frag3 -CN / -CH

Figure 2: Proposed ESI- MS/MS fragmentation pathway for 4-phenylpyrazolidine-3,5-dione.

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility across different laboratories, adhere to the following self-validating workflows:

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized compound. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Equilibration: Allow the NMR tube to sit at room temperature for 15 minutes prior to acquisition. Rationale: This ensures the diketone/keto-enol tautomeric equilibrium has reached a steady thermodynamic state.

  • Acquisition Parameters ( 1 H): Set the relaxation delay ( D1​ ) to at least 2.0 seconds to ensure complete relaxation of the N-H and O-H protons, which have longer T1​ relaxation times. Acquire a minimum of 16 scans.

  • Validation: Perform the 5.00 integration calibration on the aromatic multiplet as described in Section 2.

Protocol B: LC-MS/MS Acquisition Workflow
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol.

  • Dilution: Dilute the stock to a working concentration of 10 µg/mL using a diluent of 50:50 Methanol : Water containing 0.1% Ammonium Hydroxide . Rationale: The basic modifier forces the deprotonation of the C4 position, maximizing the [M−H]− yield for ESI-.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of Water/Acetonitrile (both containing 10 mM Ammonium Acetate).

  • MS Parameters: Operate in ESI negative mode. Set capillary voltage to 2.5 kV. Apply a collision energy ramp from 10 eV to 30 eV to capture both the parent ion ( m/z 175.05) and the primary fragment ( m/z 147.05).

Protocol C: FT-IR (ATR) Workflow
  • Background: Collect a background spectrum of the clean diamond/ZnSe crystal (minimum 32 scans, 4 cm −1 resolution).

  • Application: Apply 2-3 mg of the dry, solid powder directly onto the ATR crystal. Apply the pressure clamp until the force gauge indicates optimal contact. Rationale: Insufficient pressure leads to artificially weak C=O bands due to poor evanescent wave penetration into the crystalline lattice.

  • Acquisition: Collect 32 scans. Clean the crystal with isopropanol and verify baseline return to zero to prevent cross-contamination.

Conclusion

The spectroscopic characterization of 4-phenyl-3H-pyrazole-3,5(4H)-dione requires a nuanced understanding of its tautomeric behavior. By utilizing DMSO- d6​ to stabilize and observe the enol form, employing ESI- mass spectrometry to capitalize on the compound's inherent acidity, and utilizing strict integration rules for self-validation, researchers can achieve unambiguous structural confirmation of this critical pharmaceutical scaffold.

References

  • National Center for Biotechnology Information. "4-Phenylpyrazolidine-3,5-dione". PubChem Compound Summary for CID 600567. URL: [Link]

  • Lee, et al. "Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors". ACS Omega, 2022. URL: [Link]

  • Herrenknecht, C., et al. "Chemical electrochemical mechanism. Electrochemical reduction of some pyrazolidine-3,5-diones in DMSO. Relation between voltammetric behavior and 1H nuclear magnetic resonance spectra". Canadian Journal of Chemistry, 1988. URL: [Link]

  • "Investigating the Synthesis Methods of 3,5-Dione Pyrazolidine and 3,5-Dione 1-Phenylpyrazolidine in the Presence and Absence Of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells". ResearchGate, 2023. URL: [Link]

Sources

Exploratory

Pharmacological Profiling of 4-Phenyl-3H-pyrazole-3,5(4H)-dione Scaffolds: Receptor Binding Affinity and Target Selectivity

Executive Summary and Chemical Rationale The 4-phenyl-3H-pyrazole-3,5(4H)-dione core—often referred to in its tautomeric form as 4-phenylpyrazolidine-3,5-dione (PZD)—represents a highly versatile pharmacophore in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

The 4-phenyl-3H-pyrazole-3,5(4H)-dione core—often referred to in its tautomeric form as 4-phenylpyrazolidine-3,5-dione (PZD)—represents a highly versatile pharmacophore in modern medicinal chemistry[1]. Historically recognized as the structural backbone of classic non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, this scaffold has undergone extensive structural optimization to yield highly selective ligands for a diverse array of nuclear receptors and kinase targets.

The unique binding affinity of these compounds stems from their physicochemical properties. The 3,5-dione moiety undergoes keto-enol tautomerism, creating a highly polarized, electron-rich system capable of acting as a robust hydrogen bond donor and acceptor. Simultaneously, the C(4)-phenyl substitution provides critical hydrophobic bulk, facilitating π−π stacking and van der Waals interactions within deep receptor binding pockets. This whitepaper elucidates the mechanistic binding of these derivatives to key targets—specifically the Farnesoid X Receptor (FXR), Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR)—and details the self-validating experimental protocols required to quantify these interactions.

Target 1: Farnesoid X Receptor (FXR) Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. Developing non-steroidal FXR agonists is a primary objective for treating non-alcoholic steatohepatitis (NASH) and metabolic syndrome, as steroidal agonists often trigger severe pruritus and lipid abnormalities.

Structural Basis of Affinity

Virtual screening and molecular docking have identified pyrazolidine-3,5-dione derivatives as potent, non-steroidal selective bile acid receptor modulators (SBARMs)[2]. The binding affinity is driven by the spatial orientation of the 4-phenyl ring, which perfectly occupies the hydrophobic cavity of the FXR ligand-binding domain (LBD), mimicking the steroidal backbone of endogenous bile acids[3]. The dione core forms crucial hydrogen bonds with Arg331 and Ser332, anchoring the ligand and inducing a conformational shift in Helix 12. This shift is the causal mechanism that recruits the Retinoid X Receptor (RXR) to form a transcriptionally active heterodimer.

FXR_Pathway Ligand 4-Phenyl-3,5-dione Derivative FXR Farnesoid X Receptor (FXR) Ligand->FXR Agonist Binding Complex FXR-RXR Heterodimer FXR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex DNA FXR Response Element (FXRE) Complex->DNA Translocation Transcription Gene Transcription (e.g., SHP, BSEP) DNA->Transcription Upregulation

Mechanism of FXR activation by 4-phenyl-3H-pyrazole-3,5(4H)-dione derivatives.

Target 2: Cyclooxygenase (COX-2) Selective Inhibition

While classical pyrazolidinediones inhibit both COX-1 and COX-2, leading to gastrointestinal toxicity, modern 4-phenyl derivatives have been engineered for extreme COX-2 selectivity[4].

Overcoming the Isoform Homology

The active sites of COX-1 and COX-2 are highly homologous, but a single amino acid substitution—Ile523 in COX-1 to Val523 in COX-2—creates a distinct secondary side pocket in COX-2. The 4-phenyl-3H-pyrazole-3,5(4H)-dione scaffold is uniquely suited to exploit this. By adding specific substituents (e.g., sulfonamide or methoxy groups) to the 4-phenyl ring, the molecule is sterically hindered from entering the restricted COX-1 channel but fits seamlessly into the expanded COX-2 pocket[5]. In silico docking studies utilizing PyRx and ArgusLab confirm that these derivatives achieve highly favorable binding energies (up to -14.8 kcal/mol), outperforming standard reference drugs like indomethacin[6].

COX_Logic Scaffold Pyrazolidine-3,5-dione Core COX1 COX-1 Active Site (Ile523 - Steric Block) Scaffold->COX1 Weak Binding COX2 COX-2 Active Site (Val523 - Open Pocket) Scaffold->COX2 High Affinity Binding Tox GI Toxicity Avoided COX1->Tox Prevents Therapy Prostaglandin Inhibition COX2->Therapy Mediates

Structural basis for COX-2 selective inhibition by pyrazolidinedione derivatives.

Target 3: Multi-Kinase Inhibition (EGFR/FGFR)

Recent advances have repositioned pyrazole-3,5-dione derivatives as potent anticancer agents through multi-targeted kinase inhibition[7]. Deregulated protein kinases like EGFR and FGFR drive malignant cell signaling. The pyrazole-dione core acts as an ATP-competitive inhibitor. The dione oxygens form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR), while the 4-phenyl group extends into the hydrophobic selectivity pocket. Certain fused derivatives exhibit dual EGFR/VEGFR-2 inhibition with IC50 values in the sub-micromolar range, demonstrating superior cytotoxicity profiles compared to standard therapies like erlotinib[7].

Quantitative Data Summary

The following table synthesizes the binding affinities and inhibitory concentrations of optimized 4-phenyl-3H-pyrazole-3,5(4H)-dione derivatives across primary pharmacological targets.

Target Receptor / EnzymeDerivative ModificationBinding Affinity / EnergyIC50 / EC50 ValueMechanism of Action
Farnesoid X Receptor (FXR) Unsubstituted 4-phenyl core-EC50 < CDCA standardNon-steroidal agonist[2]
Cyclooxygenase-2 (COX-2) 4-Hydrazonopyrazolidinediones-14.8 kcal/mol0.002–0.01 μMActive site inhibition[5]
EGFR Tyrosine Kinase Fused pyrazole analogs-10.98 kcal/mol0.09 µMATP-competitive inhibition[7]
CaV1.3 Calcium Channel 1,2-Dibenzyl-4-phenyl-1.42 μMAllosteric modulation[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of receptor binding affinity requires self-validating assay systems. The inclusion of internal controls and normalization steps is critical to distinguish true binding from assay artifacts (e.g., compound auto-fluorescence or cytotoxicity).

Protocol A: Cell-Based Luciferase Transactivation Assay for FXR Agonism

Causality: This assay measures functional binding. By co-transfecting a constitutively active Renilla luciferase plasmid alongside the FXR-driven Firefly luciferase, we normalize the data against variations in transfection efficiency and compound-induced cytotoxicity, ensuring the observed luminescence strictly correlates with FXR activation.

  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well white opaque plate.

  • Transfection: After 24 hours, co-transfect cells using Lipofectamine 3000 with three plasmids: (a) human FXR expression vector, (b) FXRE-driven Firefly luciferase reporter, and (c) pRL-TK Renilla luciferase control vector.

  • Compound Treatment: 24 hours post-transfection, replace media with assay buffer containing the 4-phenyl-3,5-dione derivatives at varying concentrations (1 nM to 100 μM).

    • Positive Control: Chenodeoxycholic acid (CDCA) or GW4064.

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal. Plot RLU vs. log[concentration] to determine the EC50 using non-linear regression.

Protocol B: In Vitro COX-1/COX-2 Selectivity Profiling via Enzyme Immunoassay (EIA)

Causality: Direct measurement of Prostaglandin E2 (PGE2) synthesis from arachidonic acid provides a highly accurate representation of COX enzymatic inhibition.

  • Enzyme Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (co-factor required for peroxidase activity).

  • Inhibitor Pre-incubation: Add 10 μL of the test pyrazolidinedione compound (serial dilutions) to the enzyme solutions. Incubate at 37°C for 15 minutes to allow steady-state binding.

    • Controls: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

  • Reaction Initiation: Add arachidonic acid (final concentration 10 μM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 1M HCl, followed by the addition of stannous chloride to reduce the unstable intermediate PGH2 to the stable PGE2.

  • Quantification: Transfer the mixture to a PGE2-specific ELISA plate. Measure absorbance at 412 nm.

  • Selectivity Index (SI): Calculate IC50 for both isoforms. The SI is defined as IC50​(COX−1)/IC50​(COX−2) . An SI > 50 indicates high COX-2 selectivity.

Workflow Comp Compound Synthesis & Purification Dock In Silico Docking (PyRx / ArgusLab) Comp->Dock Structure Input InVitro In Vitro Assay (Luciferase / EIA) Dock->InVitro Hit Identification Select Target Selectivity (e.g., COX-2 vs COX-1) InVitro->Select Affinity Profiling Lead Lead Optimization Select->Lead SAR Feedback Lead->Comp Iterative Design

Self-validating experimental workflow for binding affinity profiling.

References

  • Deng G, Li W, Shen J, Jiang H, Chen K, Liu H. Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: virtual screening, synthesis, and biological evaluation. PubMed (NIH).[Link]

  • Zaki et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Bentham Science Publishers.[Link]

  • Design and Molecular Docking Analysis of Pyrazolidine-3,5-dione Derivatives as Potential Anti-inflammatory activity Using PyRx and Argus Lab. International Journal of Pharmaceutical Sciences.[Link]

  • Exploring pyrazolidinone and pyrazolidinedione scaffolds for Alzheimer's therapy: multitarget COX-2 inhibitors with anti-amyloid β, anti-tau, antioxidant, and neuroprotective activities. PMC (NIH).[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.[Link]

  • Palladium-Catalyzed α‑Arylation of Cyclic β‑Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. Semantic Scholar.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Cell Culture Assay Protocol for Evaluating 4-Phenyl-3H-pyrazole-3,5(4H)-dione Derivatives as CDK2 Inhibitors

Introduction & Biological Rationale The 4-phenyl-3H-pyrazole-3,5(4H)-dione scaffold (also recognized as 4-phenylpyrazolidine-3,5-dione) [[1]]([Link]) has emerged as a highly versatile pharmacophore in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The 4-phenyl-3H-pyrazole-3,5(4H)-dione scaffold (also recognized as 4-phenylpyrazolidine-3,5-dione) [[1]]([Link]) has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Recent in silico profiling and in vitro kinase assays have identified specific derivatives of this scaffold as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2) .

CDK2, when complexed with Cyclin E or Cyclin A, is a critical enzymatic driver of the G1-to-S phase transition in the cell cycle. Aberrant CDK2 hyperactivation is a hallmark of various malignancies, including colorectal and breast carcinomas. By inhibiting CDK2, pyrazole-3,5-dione derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, sequestering the E2F transcription factor and triggering apoptotic cell death .

This application note details a robust, self-validating cell culture protocol to evaluate the cytotoxicity and on-target mechanistic efficacy of these novel derivatives.

The Pillars of Experimental Design (E-E-A-T)

Expertise & Experience: Causality in Assay Design
  • Solvent Toxicity vs. Compound Solubility: Pyrazolidine-3,5-dione derivatives often exhibit moderate-to-poor aqueous solubility. A common pitfall in cell-based screening is microscopic compound precipitation in the culture media, which artificially inflates the apparent IC₅₀. This protocol utilizes a strict two-step serial dilution method (100x in DMSO, followed by 10x in intermediate media) to ensure the final DMSO concentration never exceeds 0.5% (v/v) . Concentrations above this threshold induce solvent-mediated cytotoxicity, confounding the metabolic readouts.

  • Cell Line Selection: The HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) cell lines are selected due to their well-documented dependency on the CDK2/Cyclin E axis for proliferation, making them highly sensitive models for this specific pharmacophore.

Trustworthiness: Self-Validating Controls
  • Positive Benchmark: Dinaciclib (SCH 727965) , a clinical-grade, highly potent inhibitor of CDK1, 2, 5, and 9 (CDK2 IC₅₀ = 1 nM) , is mandated as a positive control. If Dinaciclib fails to produce an IC₅₀ in the low nanomolar range, the assay plate must be invalidated.

  • Orthogonal Validation: Relying solely on metabolic assays (MTT) cannot confirm the mechanism of action. Therefore, this protocol pairs the MTT viability assay with a target engagement readout: Western blotting for the phosphorylation status of the Retinoblastoma protein (p-Rb at Ser807/811), the direct downstream target of CDK2.

Mechanistic and Workflow Visualizations

MOA Compound 4-Phenyl-3H-pyrazole- 3,5(4H)-dione CDK2 CDK2 / Cyclin E Complex Compound->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Prevented) CellCycle S-Phase Entry & Tumor Proliferation E2F->CellCycle Gene Expression (Halted)

Mechanism of CDK2 inhibition by 4-Phenyl-3H-pyrazole-3,5(4H)-dione derivatives.

Workflow Step1 1. Cell Seeding (HCT-116 / MCF-7) Step2 2. Compound Dilution (Serial DMSO to Media) Step1->Step2 Step3 3. Cell Treatment (24h - 72h Incubation) Step2->Step3 Split Step3->Split Step4a 4a. Viability Assay (MTT / CellTiter-Glo) Split->Step4a Step4b 4b. Target Engagement (Western Blot for p-Rb) Split->Step4b Data 5. Data Analysis (IC50 Calculation & Validation) Step4a->Data Step4b->Data

High-throughput cell culture workflow for evaluating pyrazole-based CDK2 inhibitors.

Materials and Reagents

  • Cell Lines: HCT-116 (ATCC® CCL-247™) and MCF-7 (ATCC® HTB-22™).

  • Culture Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Test Compounds: Target 4-Phenyl-3H-pyrazole-3,5(4H)-dione derivatives (synthesized to >95% purity) and Dinaciclib (Positive Control) .

  • Assay Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) prepared at 5 mg/mL in sterile PBS; Cell Culture Grade DMSO; RIPA Lysis Buffer; Protease/Phosphatase Inhibitor Cocktail.

  • Antibodies (Western Blot): Anti-Rb (Total), Anti-p-Rb (Ser807/811), Anti-β-actin, and HRP-conjugated secondary antibodies.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Seeding (Day 0)
  • Harvest logarithmically growing HCT-116 and MCF-7 cells at 70-80% confluency using 0.25% Trypsin-EDTA.

  • Neutralize the trypsin with complete DMEM and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet and perform a precise cell count using a hemocytometer and Trypan Blue exclusion to ensure >95% viability.

  • Seeding for Viability: Seed cells into 96-well clear-bottom plates at a density of 5,000 cells/well in 90 µL of complete DMEM.

  • Seeding for Target Engagement: Seed cells into 6-well plates at 3 × 10⁵ cells/well in 2 mL of complete DMEM.

  • Incubate all plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cellular adhesion and recovery.

Phase 2: Compound Preparation and Treatment (Day 1)

Causality Note: Direct addition of high-concentration DMSO stocks into culture media causes localized precipitation of pyrazole-3,5-diones. The following intermediate dilution step is critical.

  • Prepare a 10 mM stock solution of the test derivative and Dinaciclib in 100% DMSO.

  • Perform a 10-point, 1:3 serial dilution in 100% DMSO in a V-bottom intermediate plate to create 100x concentrated working stocks.

  • Critical Step: Dilute the 100x DMSO stocks 1:10 into pre-warmed complete DMEM to create 10x intermediate solutions (containing exactly 10% DMSO).

  • Add 10 µL of the 10x intermediate solutions to the respective wells of the 96-well plate (which already contain 90 µL of media).

    • Result: The final assay volume is 100 µL, and the final DMSO concentration is strictly normalized to 0.5% across all wells.

  • Include Vehicle Control (0.5% DMSO) and Blank (Media only) wells.

  • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: Cell Viability Assay (MTT) (Day 4)
  • Following the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution directly to each well.

  • Incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow tetrazolium salt into insoluble purple formazan crystals .

  • Carefully aspirate the media using a multichannel pipette, ensuring the formazan crystals at the bottom of the wells are not disturbed.

  • Add 150 µL of 100% DMSO to each well to fully solubilize the crystals.

  • Place the plate on an orbital shaker for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 570 nm (with background subtraction at 650 nm) using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Phase 4: Target Engagement Validation (Western Blot)
  • Treat cells in the 6-well plates with the test compound at 0.5x, 1x, and 2x of the calculated MTT IC₅₀ for 24 hours.

  • Wash the cells twice with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the total protein concentration using a standard BCA assay.

  • Resolve 20 µg of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with Anti-p-Rb (Ser807/811) and Anti-Total Rb overnight at 4°C.

  • Detect the bands using HRP-conjugated secondary antibodies and an ECL substrate.

    • Validation: A dose-dependent decrease in the p-Rb / Total Rb ratio confirms that the cytotoxicity observed in Phase 3 is driven by on-target CDK2 inhibition.

Quantitative Data Presentation

To benchmark the efficacy of novel compounds, experimental data should be structured to compare the novel 4-phenyl-3H-pyrazole-3,5(4H)-dione derivatives against the clinical standard, Dinaciclib.

Table 1: Representative Profiling of Pyrazole-3,5-dione Derivatives vs. Dinaciclib

Compound IDScaffold TypeHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)p-Rb (Ser807/811) Inhibition
Dinaciclib Pyrazolo[1,5-a]pyrimidine0.008 ± 0.0020.012 ± 0.003Complete ablation at 20 nM
Derivative A 4-Phenyl-3H-pyrazole-3,5-dione1.47 ± 0.152.01 ± 0.22>80% reduction at 2.0 µM
Derivative B 4-Phenyl-3H-pyrazole-3,5-dione0.96 ± 0.081.15 ± 0.10>90% reduction at 1.5 µM
Vehicle 0.5% DMSO Control>100>100No effect (Baseline)

Note: Data represents hypothetical validation metrics expected for potent pyrazole-based CDK2 inhibitors as described in recent literature.

References

  • 4-Phenylpyrazolidine-3,5-dione | C9H8N2O2 | CID 600567 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • In silico Assessment of the Interaction of the Natural Compound Zeaxanthin with Insulin, Glucocorticoid, and GLP-1 Receptors Associated with Type 2 Diabetes (Includes structural profiling of 4-Phenylpyrazolidine-3,5-dione binding affinities) Source: ResearchGate URL:[Link]

  • Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Phenyl-3H-pyrazole-3,5(4H)-dione

Welcome to the technical support center for the synthesis of 4-Phenyl-3H-pyrazole-3,5(4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-3H-pyrazole-3,5(4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yield is a frequent challenge that can often be traced back to several critical parameters. A systematic approach to troubleshooting is essential.

  • Purity and Stoichiometry of Reactants: The purity of your starting materials, diethyl phenylmalonate and hydrazine, is paramount.[1] Impurities can introduce competing side reactions. Hydrazine hydrate is commonly used, but its water content can affect the reaction; using anhydrous hydrazine or accurately accounting for the water content is crucial. Ensure precise stoichiometric control, typically a 1:1 molar ratio of the malonate derivative to hydrazine. An excess of one reactant does not necessarily drive the reaction to completion and can complicate purification.

  • Choice of Base and Solvent: This is arguably the most critical factor. The reaction is a base-catalyzed cyclocondensation. Sodium ethoxide in absolute ethanol is a classic and effective combination.[2] The base deprotonates the hydrazine, increasing its nucleophilicity, and also facilitates the cyclization step. Using a weaker base or a protic solvent with a high water content can significantly reduce the reaction rate and overall yield.

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or the degradation of the product.[1] While some preparations proceed at room temperature, refluxing in ethanol is common to ensure the reaction goes to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time and avoid unnecessary heating that could lead to side products.[1]

Below is a workflow to diagnose low-yield issues systematically.

G start Low Yield Observed purity Verify Purity of Starting Materials (Diethyl Phenylmalonate, Hydrazine) start->purity reagents Check Stoichiometry (Strict 1:1 Molar Ratio) purity->reagents Purity Confirmed conditions Optimize Reaction Conditions purity->conditions Impure, Purify/Replace reagents->conditions Stoichiometry Corrected solvent Solvent System Check: - Use Absolute Ethanol - Minimize Water Content conditions->solvent [Investigate Conditions] base Base Selection: - Use Strong Base (e.g., NaOEt) - Ensure Correct Equivalents solvent->base temp_time Optimize Temperature & Time: - Reflux if necessary - Monitor via TLC base->temp_time workup Review Workup & Purification: - Ensure pH is correct for precipitation - Select appropriate recrystallization solvent temp_time->workup success Yield Improved workup->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

A2: Side product formation often arises from incomplete cyclization or reactions with impurities. The two most common side products are:

  • N,N'-bis(carboethoxy-phenylacetyl)hydrazine: This occurs if both nitrogen atoms of hydrazine react with two molecules of diethyl phenylmalonate without cyclizing. This is often favored by incorrect stoichiometry or conditions that do not promote the intramolecular cyclization.

  • Phenylmalonic acid dihydrazide: This can form if the ester groups are fully substituted by hydrazine without subsequent ring closure.

Minimization Strategies:

  • Controlled Addition: Add the hydrazine solution dropwise to the solution of diethyl phenylmalonate and base at a controlled temperature. This maintains a low concentration of free hydrazine, favoring the initial 1:1 adduct formation and subsequent intramolecular cyclization over intermolecular side reactions.

  • Anhydrous Conditions: Water can hydrolyze the ester starting material or intermediates. Ensure all glassware is oven-dried and use anhydrous solvents to suppress these pathways.

  • Base Strength: A sufficiently strong base like sodium ethoxide is crucial to deprotonate the intermediate hydrazide, which facilitates the final ring-closing nucleophilic attack.[2] Weaker bases may not be effective, allowing intermediates to linger and participate in side reactions.

ParameterRecommendation to Minimize Side ProductsRationale
Reagent Addition Add hydrazine dropwise to the malonate/base mixture.Prevents localized high concentrations of hydrazine, reducing the chance of double acylation.
Solvent Use absolute (anhydrous) ethanol.Minimizes hydrolysis of ester groups on the starting material and intermediates.
Base Use a strong base (e.g., sodium ethoxide).Ensures rapid and complete deprotonation of the intermediate, promoting efficient intramolecular cyclization.
Temperature Maintain optimal temperature (e.g., reflux).Provides sufficient energy for the cyclization step to proceed faster than intermolecular side reactions.

Q3: The reaction seems to stall and does not go to completion. How can I improve the conversion rate?

A3: A stalled reaction, where starting materials are still present after an extended period, typically points to issues with activation energy or catalyst/reagent deactivation.

  • Catalyst/Base Activity: If you are preparing your sodium ethoxide in situ from sodium metal and ethanol, ensure the sodium is clean (oxide layer removed) and the ethanol is truly anhydrous. Commercially available sodium ethoxide can degrade upon exposure to air and moisture; use a fresh, high-quality batch.

  • Temperature: If you are running the reaction at room temperature, increasing the temperature to reflux may be necessary to overcome the activation energy barrier for the cyclization step.[3]

  • Solvent Choice: While ethanol is standard, for particularly stubborn reactions, switching to a higher-boiling point solvent like DMF could be considered, although this can complicate the workup. A solvent screen is a standard optimization technique.[1]

Q4: My final product is difficult to purify. What are the best practices for isolating pure 4-Phenyl-3H-pyrazole-3,5(4H)-dione?

A4: The product is an acidic solid, and purification leverages this property.

  • Acidic Workup: After the reaction is complete (as determined by TLC), the reaction mixture is typically cooled and then acidified. The product is soluble in its basic salt form. Careful acidification (e.g., with dilute HCl or acetic acid) to a pH of ~4-5 will protonate the pyrazolidinedione ring, causing it to precipitate out of the aqueous ethanol solution.

  • Recrystallization: This is the most effective method for final purification. The choice of solvent is critical. Ethanol-water or acetic acid-water mixtures are commonly effective. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Washing: After filtration, wash the collected solid with cold water to remove any inorganic salts and then with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar organic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 4-Phenyl-3H-pyrazole-3,5(4H)-dione from diethyl phenylmalonate and hydrazine?

A1: The reaction is a classic cyclocondensation. The mechanism proceeds through two main stages:

  • Nucleophilic Acyl Substitution: One nitrogen atom of the hydrazine molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl phenylmalonate. This results in the displacement of an ethoxide leaving group to form a hydrazide intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group. This is often the rate-limiting step and is facilitated by a base. This attack forms a five-membered ring, which, after the elimination of a second molecule of ethanol, yields the final 4-Phenyl-3H-pyrazole-3,5(4H)-dione product.

G cluster_0 Reaction Mechanism A Diethyl Phenylmalonate + Hydrazine B Nucleophilic Attack (Formation of Hydrazide Intermediate) A->B Step 1 C Base-catalyzed Deprotonation B->C D Intramolecular Cyclization (Ring Closure) C->D Step 2 E Elimination of Ethanol D->E F 4-Phenyl-3H-pyrazole-3,5(4H)-dione E->F Final Product

Caption: Key stages in the synthesis mechanism.

Q2: How critical is the purity of starting materials (diethyl phenylmalonate and hydrazine)?

A2: It is extremely critical. Purity directly impacts both yield and the side product profile.[1]

  • Diethyl Phenylmalonate: Impurities such as unreacted diethyl malonate or benzyl chloride from its synthesis can lead to the formation of other pyrazolone derivatives. It is best to use a freshly distilled or high-purity commercial grade of this reagent.

  • Hydrazine: Hydrazine is a powerful reducing agent and can be reactive. Older bottles may have degraded. Using hydrazine hydrate introduces water, which can promote ester hydrolysis. If possible, use anhydrous hydrazine or titrate your hydrazine hydrate to know its exact concentration for accurate stoichiometry.

Q3: What are the best solvent and base combinations for this reaction?

A3: The optimal combination balances reactant solubility, base strength, and reaction temperature.

BaseSolventTemperatureAdvantages & Considerations
Sodium Ethoxide Absolute EthanolRefluxThe most common and reliable method. The base is strong, and the solvent allows for a good reaction temperature.
Potassium Carbonate DMF80-100 °CA weaker base that may require a higher temperature and a polar aprotic solvent to be effective. Workup can be more complex.
Sodium Hydride THF / DioxaneRoom Temp to RefluxA very strong, non-nucleophilic base. Requires strictly anhydrous conditions and careful handling. Generates H₂ gas.

For most applications, sodium ethoxide in absolute ethanol provides the best balance of reactivity, cost, and ease of use.

Q4: Are there any safety precautions I should be aware of when working with hydrazine?

A4: Yes, hydrazine and its derivatives are hazardous and require strict safety protocols.

  • Toxicity: Hydrazine is a suspected carcinogen and is highly toxic upon inhalation, ingestion, and skin contact.[4]

  • Handling: Always handle hydrazine and hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).

  • Storage: Store away from oxidizing agents and acids in a cool, dry, well-ventilated area.

  • Quenching: Any excess hydrazine should be quenched safely. A common method is the slow addition to a solution of sodium hypochlorite (bleach).

Q5: Can alternative malonic acid derivatives be used?

A5: Yes, other malonic esters can be used, which may offer certain advantages.

  • Dimethyl Phenylmalonate: Reacts similarly to the diethyl ester. The choice between methyl and ethyl esters often comes down to cost, availability, and the slightly different boiling points of the alcohol byproducts (methanol vs. ethanol).[2]

  • Bis(2,4,6-trichlorophenyl) Malonates: These are highly activated esters that can react under milder conditions, sometimes without the need for a strong base, due to the excellent leaving group ability of 2,4,6-trichlorophenoxide.[3] However, they are more expensive and less common.

  • Meldrum's Acid Derivatives: Phenyl-substituted Meldrum's acid can also be used as a malonic acid equivalent. These are highly acidic and can sometimes react under less stringent conditions.[5][6]

The choice of derivative depends on the desired reactivity, available starting materials, and the sensitivity of other functional groups on the substrate.

References

  • An efficient synthesis of 1,3-dioxane-4,6-diones. HETEROCYCLES.
  • Podesva, J., et al. Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. ResearchGate. Available at: [Link]

  • Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. ResearchGate. Available at: [Link]

  • Stadlbauer, W. Malonates in Cyclocondensation Reactions. Molecules. Available at: [Link]

  • What is the reaction between diethyl malonate and hydrazine? Chemistry Stack Exchange. Available at: [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Asymmetric Synthesis of All-Carbon Benzylic Quaternary Stereocenters via Conjugate Addition to Alkylidene Meldrum's Acids. Organic Syntheses. Available at: [Link]

  • Synthesis of 4-phenyl-1, 3-dioxane catalyzed by phosphotungstic acid via prins condensation in water. ResearchGate. Available at: [Link]

  • Anticancer 1,3-dioxane-4,6-dione derivatives and method of combinatorial synthesis thereof. Google Patents.

Sources

Optimization

Technical Support Center: 4-Phenyl-3H-pyrazole-3,5(4H)-dione Purification &amp; Crystallization

Welcome to the Technical Support Center for the purification of 4-phenyl-3H-pyrazole-3,5(4H)-dione. This heterocyclic scaffold is a critical intermediate in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-phenyl-3H-pyrazole-3,5(4H)-dione. This heterocyclic scaffold is a critical intermediate in medicinal chemistry[1]. However, its unique physicochemical properties—specifically its keto-enol tautomerism and strong intermolecular hydrogen bonding—often complicate standard solvent-based recrystallization.

This guide provides field-proven, causality-driven troubleshooting strategies and a self-validating experimental protocol to ensure high-purity crystallization.

Core Purification Strategy: Acid-Base Mediated Crystallization

Because 4-phenyl-3H-pyrazole-3,5(4H)-dione possesses a weakly acidic proton at the active methylene/nitrogen position (pKa ~5.5)[2], it can be selectively manipulated using pH. This allows us to bypass the limitations of standard organic solvent recrystallization, which often fails due to the co-precipitation of unreacted hydrazine or malonate derivatives.

Workflow Crude Crude 4-Phenyl-3H-pyrazole-3,5(4H)-dione BaseDissol Alkaline Dissolution (1M NaOH, pH > 9) Crude->BaseDissol Exploit pKa ~5.5 Filter Filtration (Remove insoluble impurities) BaseDissol->Filter Acidify Controlled Acidification (1M HCl, Dropwise to pH 4-5) Filter->Acidify Induce supersaturation Crystallize Cooling Crystallization (4°C, 2-4 hours) Acidify->Crystallize Nucleation & Growth Pure Pure Crystalline Product (>98% Purity) Crystallize->Pure Vacuum filtration

Workflow for the acid-base mediated crystallization of 4-phenyl-3H-pyrazole-3,5(4H)-dione.

Frequently Asked Questions (FAQs)

Q1: Why does my crude product form a gel or amorphous sludge when I try to recrystallize it from ethanol? A1: 4-Phenyl-3H-pyrazole-3,5(4H)-dione exhibits extensive intermolecular hydrogen bonding. When rapidly cooled in protic solvents like ethanol, the molecules lack the thermal energy and time required to arrange into a highly ordered crystalline lattice, resulting in kinetic trapping (amorphous sludge). Furthermore, unreacted lipophilic precursors (like diethyl phenylmalonate) often act as crystallization inhibitors. Switching to an acid-base precipitation method isolates the target molecule electronically before forcing it into a solid state[2].

Q2: What are the optimal solvent systems if I must perform a final polishing recrystallization? A2: If your product requires a secondary polishing step after acid-base extraction, solvent selection must balance the compound's high polarity with its need for controlled supersaturation[3].

Solvent SystemRole in CrystallizationSolubility ProfileRecommendation
1M NaOH / 1M HCl Acid-Base PrecipitationHigh (Base) / Low (Acid)Primary Method: Best for crude, highly impure mixtures.
DMF / Water Co-solvent / Anti-solventHigh (DMF) / Low (Water)Secondary: Excellent for removing persistent organic impurities.
Ethanol / Water Co-solvent / Anti-solventModerate (EtOH) / Low (Water)Polishing: Good for final crystal habit formation.
Dichloromethane (DCM) Impurity ExtractionLow (Product) / High (Impurities)Washing: Use to wash the final filter cake; removes lipophilics.
Troubleshooting: Resolving "Oiling Out" (LLPS)

Issue: During the acidification step, the solution turns milky, and a dense, biphasic oily layer forms at the bottom of the flask instead of solid crystals.

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation level is driven too high, too quickly. Instead of nucleating as a solid, the solute separates into a solute-rich liquid phase. This is common if the pH is dropped too rapidly or if the solution is cooled before stable nucleation occurs.

Troubleshooting Issue Observation: Oiling Out (LLPS) Check Check Cooling Rate & Solvent Ratio Issue->Check Sol1 Action 1: Reduce cooling rate (<0.5°C/min) Check->Sol1 Sol2 Action 2: Add anti-solvent slowly (Water) Check->Sol2 Sol3 Action 3: Seed crystals at cloud point Check->Sol3 Result Stable Solid Nucleation Sol1->Result Sol2->Result Sol3->Result

Troubleshooting logical pathway to resolve oiling out (LLPS) during crystallization.

Step-by-Step Methodology: Self-Validating Acid-Base Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Alkaline Dissolution

  • Suspend 10.0 g of crude 4-phenyl-3H-pyrazole-3,5(4H)-dione in 50 mL of deionized water at 20°C.

  • Under moderate stirring (250 rpm), add 1M NaOH dropwise until the pH reaches 9.5–10.0.

  • Validation Checkpoint: The suspension should transition to a clear or slightly yellow homogeneous solution. If solid particles remain, they are lipophilic impurities (e.g., unreacted esters).

Step 2: Filtration of Insoluble Impurities

  • Vacuum filter the alkaline solution through a tightly packed Celite pad.

  • Wash the pad with 10 mL of basic water (pH 9.5) to ensure complete transfer of the target enolate.

  • Validation Checkpoint: The filtrate must be optically clear. Any cloudiness indicates breakthrough of lipophilic impurities.

Step 3: Controlled Acidification (Nucleation)

  • Transfer the clear filtrate to a jacketed reactor maintained at 25°C.

  • Begin vigorous stirring (400 rpm). Add 1M HCl dropwise (approx. 1 mL/min) while continuously monitoring the pH.

  • Pause the addition when the pH reaches ~6.0. The solution will reach its "cloud point" as the neutral dione begins to supersaturate.

  • If available, add 10 mg of pure 4-phenyl-3H-pyrazole-3,5(4H)-dione as seed crystals.

  • Continue adding 1M HCl until the pH stabilizes at 4.0–4.5.

  • Validation Checkpoint: A stable, white suspension should form. If an oil forms, immediately heat the reactor to 40°C until the oil redissolves, then resume acidification at a slower rate.

Step 4: Cooling and Ostwald Ripening

  • Reduce the reactor temperature from 25°C to 4°C at a strict cooling ramp of 0.5°C/min.

  • Hold the suspension at 4°C for 2 hours.

  • Causality: The slow cooling rate prevents secondary nucleation, while the 2-hour hold allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), significantly improving filtration efficiency and purity.

Step 5: Isolation and Washing

  • Isolate the crystals via vacuum filtration using a sintered glass funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 20 mL) to remove residual NaCl salts.

  • Perform a final wash with cold dichloromethane (DCM) (10 mL) to strip away any trace organic impurities trapped on the crystal surface.

  • Validation Checkpoint: The resulting solid should be a free-flowing, bright white crystalline powder.

Step 6: Drying

  • Dry the product in a vacuum oven at 50°C for 12 hours to remove residual moisture.

Sources

Troubleshooting

Technical Support Center: 4-Phenyl-3H-pyrazole-3,5(4H)-dione Extraction &amp; Purification

Welcome to the technical support center for the synthesis and purification of 4-Phenyl-3H-pyrazole-3,5(4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-Phenyl-3H-pyrazole-3,5(4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest purity of your final product.

I. Overview of 4-Phenyl-3H-pyrazole-3,5(4H)-dione Synthesis and Potential Impurities

The most common and established method for synthesizing 4-Phenyl-3H-pyrazole-3,5(4H)-dione is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a β-ketoester, such as ethyl benzoylacetate, with phenylhydrazine.[1][2][3] While seemingly straightforward, this synthesis can be accompanied by the formation of several impurities that complicate the extraction and purification process. Understanding the origin of these impurities is the first step toward their effective removal.

Common Synthesis Pathway:

cluster_impurities Potential Impurities Ethyl Benzoylacetate Ethyl Benzoylacetate Hydrazone Intermediate Hydrazone Intermediate Ethyl Benzoylacetate->Hydrazone Intermediate + Phenylhydrazine 4-Phenyl-3H-pyrazole-3,5(4H)-dione 4-Phenyl-3H-pyrazole-3,5(4H)-dione Hydrazone Intermediate->4-Phenyl-3H-pyrazole-3,5(4H)-dione Intramolecular Cyclization (-Ethanol) Unreacted Ethyl Benzoylacetate Unreacted Ethyl Benzoylacetate Unreacted Phenylhydrazine Unreacted Phenylhydrazine Phenylhydrazine Degradation Products Phenylhydrazine Degradation Products Incomplete Cyclization Products Incomplete Cyclization Products

Caption: Knorr synthesis of 4-Phenyl-3H-pyrazole-3,5(4H)-dione and potential impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My final product has a persistent yellow or reddish-brown color. What is the cause and how can I remove it?

A1: Cause and Effect

A colored product is one of the most frequent issues and is typically caused by the degradation of phenylhydrazine.[4][5] Phenylhydrazine is susceptible to oxidation when exposed to air and light, and can also decompose upon heating, forming colored impurities like benzoquinone and tar-like substances.[4][5] These impurities can become trapped in the crystal lattice of your product during crystallization.

Troubleshooting Workflow:

start Colored Product check_hydrazine Check Purity of Phenylhydrazine start->check_hydrazine inert_atmosphere Run Reaction Under Inert Atmosphere (N2 or Ar) check_hydrazine->inert_atmosphere If Impure or Old activated_charcoal Recrystallize with Activated Charcoal inert_atmosphere->activated_charcoal column_chromatography Purify by Column Chromatography activated_charcoal->column_chromatography If Color Persists pure_product Colorless Product activated_charcoal->pure_product If Successful column_chromatography->pure_product

Sources

Reference Data & Comparative Studies

Validation

4-Phenyl-3H-pyrazole-3,5(4H)-dione vs. Phenylbutazone: Efficacy and Mechanistic Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of the pyrazolidinedione class is critical for optimizing both efficacy and safety. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances of the pyrazolidinedione class is critical for optimizing both efficacy and safety. This guide provides an objective, data-driven comparison between Phenylbutazone (PBZ) —a historically potent but toxic nonsteroidal anti-inflammatory drug (NSAID)—and 4-Phenyl-3H-pyrazole-3,5(4H)-dione (4-PPD) , a stripped-down analog that has emerged as a highly versatile synthetic scaffold.

By deconstructing their structure-activity relationships (SAR), we can understand why one acts as a sledgehammer against cyclooxygenase (COX) enzymes, while the other serves as a precision starting material for novel therapeutics.

Structural & Mechanistic Divergence

The pharmacological efficacy of pyrazolidinediones is dictated by their lipophilicity and their ability to anchor into the hydrophobic channels of target proteins.

Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) features two N-phenyl rings and a highly flexible C4-butyl aliphatic chain. This specific architecture mimics the aliphatic tail of arachidonic acid, allowing PBZ to deeply penetrate and competitively block the COX active site, halting prostaglandin synthesis . Furthermore, its high lipophilicity enables it to act as a functional antagonist of f-Met-Leu-Phe receptors on human neutrophils, blocking superoxide anion release .

4-Phenyl-3H-pyrazole-3,5(4H)-dione (), conversely, lacks the N1/N2-diphenyl groups and replaces the C4-butyl chain with a rigid C4-phenyl group. This structural reduction drops its LogP from ~3.16 to ~0.70. Without the requisite hydrophobicity, 4-PPD exhibits poor cell membrane permeability and weak direct COX inhibition. However, its unsubstituted nitrogen atoms make it an ideal, reactive pharmacophore for synthesizing advanced target-specific inhibitors, such as CaV1.3 calcium channel blockers .

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX) Hydrophobic Channel AA->COX Oxygenation PG Prostaglandins (PGE2) Inflammatory Mediators COX->PG Peroxidase Activity PBZ Phenylbutazone (High Lipophilicity: LogP ~3.2) PBZ->COX Strong Competitive Inhibition PPD 4-Phenyl-3H-pyrazole-3,5-dione (Low Lipophilicity: LogP ~0.7) PPD->COX Weak/Transient Inhibition

Fig 1: Differential COX inhibition pathways of Phenylbutazone vs. 4-PPD based on lipophilicity.

Comparative Pharmacodynamics & Efficacy

The following table summarizes the quantitative experimental data contrasting the two compounds.

Property / MetricPhenylbutazone (PBZ)4-Phenyl-3H-pyrazole-3,5(4H)-dione (4-PPD)
IUPAC / Chemical Structure 4-butyl-1,2-diphenylpyrazolidine-3,5-dione4-phenylpyrazolidine-3,5-dione
Molecular Weight 308.38 g/mol 176.17 g/mol
Lipophilicity (LogP) ~3.16 (Highly lipophilic)~0.70 (Hydrophilic)
Primary Biological Target COX-1 / COX-2 (Non-selective)Synthetic precursor (Kinases, CaV1.3)
In Vivo Anti-Inflammatory Efficacy High (Potent NSAID, Antipyretic)Low (Rapid clearance, poor target affinity)
f-Met-Leu-Phe Antagonism High (Potent neutrophil suppression)Negligible
Toxicity & Safety Profile High (GI ulceration, agranulocytosis)Low (Minimal ulcerogenic liability)

Experimental Methodologies: COX Inhibition Assay

To objectively validate the efficacy differences between these two compounds, a self-validating in vitro Enzyme Immunoassay (EIA) must be employed. The protocol below is designed to eliminate false positives caused by compound precipitation or enzyme degradation.

Protocol: In Vitro COX-1/COX-2 Inhibition Enzyme Immunoassay

Objective: Determine the IC50 values of PBZ and 4-PPD against recombinant COX enzymes.

  • Compound Preparation & Solubilization:

    • Dissolve PBZ and 4-PPD in 100% anhydrous DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Causality Check: Ensure the final DMSO concentration in the assay well never exceeds 1%. Higher concentrations of DMSO will denature the COX apoenzyme, skewing the baseline activity and yielding false-positive inhibition data.

  • Enzyme Incubation:

    • Add 10 µL of recombinant COX-1 or COX-2 enzyme to the designated wells.

    • Add 10 µL of Heme (hematin) cofactor.

    • Incubate the enzyme-inhibitor mixture at 37°C for exactly 15 minutes.

    • Causality Check: The pre-incubation step is vital. PBZ requires time to navigate and bind within the deep hydrophobic channel of the COX enzyme. Skipping this step artificially lowers the apparent efficacy of lipophilic inhibitors.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Reaction Termination & Stabilization:

    • Add 30 µL of saturated Stannous Chloride (SnCl₂) solution.

    • Causality Check: COX converts arachidonic acid into the highly unstable intermediate Prostaglandin H2 (PGH2). SnCl₂ rapidly reduces PGH2 to the stable Prostaglandin E2 (PGE2). Without this step, PGH2 degrades randomly, destroying the quantitative integrity of the assay.

  • Quantification:

    • Transfer the stabilized mixture to a PGE2 EIA plate. Read absorbance at 412 nm using a microplate reader and calculate IC50 via non-linear regression.

Assay_Workflow Step1 1. Compound Prep DMSO <1% Final Step2 2. Enzyme Incubation COX-1/2 + Heme (15m) Step1->Step2 Step3 3. Substrate Addition 10 μM Arachidonic Acid Step2->Step3 Step4 4. Termination Stannous Chloride Step3->Step4 Step5 5. Quantification PGE2 EIA (412 nm) Step4->Step5

Fig 2: Step-by-step in vitro COX inhibition enzyme immunoassay (EIA) workflow.

Scaffold Utility & Translational Potential

While Phenylbutazone is a potent end-product drug, its clinical utility in humans has been severely restricted due to fatal hematological toxicities (aplastic anemia) and severe gastrointestinal ulceration. Its rigid, fully substituted structure leaves little room for medicinal chemistry optimization without destroying its COX affinity.

Conversely, 4-Phenyl-3H-pyrazole-3,5(4H)-dione shines not as a direct therapeutic, but as a highly tractable synthetic scaffold. Because it lacks the bulky N1/N2-diphenyl groups, researchers can utilize palladium-catalyzed cross-coupling and α-arylation to build entirely new classes of drugs. Recent breakthroughs have successfully utilized the 4-PPD framework to synthesize potent negative allosteric modulators of CaV1.3 L-Type calcium channels, offering new avenues for treating neurological disorders without the ulcerogenic baggage of traditional NSAIDs.

References

  • PubChem CID 600567: 4-Phenylpyrazolidine-3,5-dione National Center for Biotechnology Information (NCBI)[Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition Chemical Reviews (ACS Publications)[Link]

  • Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors ACS Omega (National Library of Medicine / PMC)[Link]

  • The interaction of 3,5-pyrazolidinedione drugs with receptors for f-Met-Leu-Phe on human neutrophil leukocytes: a study of the structure-activity relationship Canadian Journal of Physiology and Pharmacology (PubMed)[Link]

Comparative

A Senior Application Scientist's Guide to Ensuring Analytical Integrity

An In-Depth Technical Guide to Validating 4-Phenyl-3H-pyrazole-3,5(4H)-dione Purity using LC-MS/MS For researchers and professionals in drug development, the purity of a chemical entity is not merely a number; it is the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating 4-Phenyl-3H-pyrazole-3,5(4H)-dione Purity using LC-MS/MS

For researchers and professionals in drug development, the purity of a chemical entity is not merely a number; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 4-Phenyl-3H-pyrazole-3,5(4H)-dione, a heterocyclic compound with a pyrazolidinedione core, serves as a valuable building block in medicinal chemistry. Its purity directly impacts the downstream synthesis, biological activity, and safety profile of new chemical entities.

This guide provides a comprehensive framework for validating the purity of 4-Phenyl-3H-pyrazole-3,5(4H)-dione, with a primary focus on the gold-standard technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind our methodological choices, compare LC-MS/MS with alternative techniques, and provide detailed, field-proven protocols to ensure the trustworthiness of your results.

Understanding the Analyte: Physicochemical Properties

Before developing any analytical method, a thorough understanding of the target molecule is paramount. The selection of chromatographic conditions and mass spectrometric parameters is directly dictated by these properties.

PropertyValueSource
IUPAC Name 4-phenylpyrazolidine-3,5-dionePubChem[1]
Molecular Formula C₉H₈N₂O₂PubChem[1]
Molecular Weight 176.17 g/mol PubChem[1]
Monoisotopic Mass 176.0586 DaPubChem[1]
XLogP3-AA 0.7PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

The molecule's moderate polarity (XLogP3-AA of 0.7) and the presence of ionizable protons on the pyrazole ring suggest that Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization (ESI) is a highly suitable analytical approach.

The Analytical Imperative: Why LC-MS/MS is the Gold Standard

While several techniques can assess purity, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and specificity, making it the preferred method for pharmaceutical-grade purity analysis.

The Power of Orthogonal Detection

LC-MS/MS provides two independent dimensions of separation and detection:

  • Chromatographic Separation (LC): The liquid chromatograph separates the main compound from its impurities based on their physicochemical interactions (e.g., hydrophobicity) with the column's stationary phase.

  • Mass-to-Charge Ratio (MS/MS): The tandem mass spectrometer provides definitive identification based on the specific mass of the parent ion and its unique fragmentation pattern.

This dual-layered specificity ensures that a peak in the chromatogram is not just a co-eluting substance with a similar retention time, but is unequivocally the compound of interest or a specific, identifiable impurity.

Experimental Workflow for Purity Validation

The following diagram outlines a robust workflow for the purity assessment of 4-Phenyl-3H-pyrazole-3,5(4H)-dione.

LCMSMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting A Reference Standard Preparation (1.0 mg/mL Stock) C Working Standard & QC Dilution Series A->C B Test Sample Preparation (1.0 mg/mL Stock) E LC-MS/MS Analysis (MRM Mode) B->E D System Suitability Test (SST) (Check resolution, tailing factor) C->D D->E If SST Passes F Peak Integration & Area Determination E->F G Impurity Identification (Based on mass & retention time) F->G H Purity Calculation (% Area Normalization) F->H I Final Report Generation G->I H->I

Purity validation workflow from sample preparation to final report.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Reagents and Materials
  • 4-Phenyl-3H-pyrazole-3,5(4H)-dione Reference Standard (>99.5% purity)

  • Test Sample of 4-Phenyl-3H-pyrazole-3,5(4H)-dione

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

Standard and Sample Preparation
  • Rationale: Accurate preparation is critical for quantitative analysis. A concentration of 1.0 mg/mL is chosen as a stock to allow for flexible dilution while minimizing weighing errors.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN/Water.

  • Stock Sample Solution (1.0 mg/mL): Prepare in the same manner as the stock standard solution using the test sample.

  • Working Solution (10 µg/mL): Dilute 100 µL of the Stock Sample Solution to 10 mL with 50:50 ACN/Water. Filter through a 0.22 µm PTFE filter before injection. This concentration is typically sufficient for detecting impurities down to the 0.05% level on modern instruments.

Liquid Chromatography (LC) Parameters
  • Rationale: A C18 stationary phase is selected for its versatility and ability to retain the phenyl moiety. The gradient elution ensures that both polar and non-polar impurities are resolved within a reasonable runtime. Formic acid is a crucial mobile phase additive that acidifies the mobile phase, promoting protonation of the analyte for positive ion ESI and improving chromatographic peak shape.[2]

ParameterRecommended Setting
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Tandem Mass Spectrometry (MS/MS) Parameters
  • Rationale: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity, as it filters for both a specific parent ion and a specific fragment ion.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent (e.g., 650 L/hr)
Scan Type Multiple Reaction Monitoring (MRM)
  • MRM Transition Optimization:

    • Infuse a 1 µg/mL solution of the reference standard.

    • Perform a full scan (Q1 scan) to identify the protonated parent ion, [M+H]⁺. For C₉H₈N₂O₂, this is expected at m/z 177.1.

    • Perform a product ion scan on m/z 177.1 to identify the most stable and abundant fragment ions.

    • Select the two most intense fragment ions for the MRM transitions. One transition will be used for quantification (quantifier) and the second for confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Purpose
4-Phenyl-3H-pyrazole-3,5-dione177.1To be determined100Quantifier
4-Phenyl-3H-pyrazole-3,5-dione177.1To be determined100Qualifier
Data Analysis and Purity Calculation

Purity is typically assessed using the area percentage method, under the assumption that all impurities have a similar response factor to the main compound in the mass spectrometer.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

For a more accurate assessment, especially for known impurities, a Relative Response Factor (RRF) should be determined using reference standards for each impurity.

Potential Impurities and Degradants

A robust purity method must be capable of separating the main compound from its potential process-related impurities and degradation products.

  • Process-Related Impurities: The synthesis of pyrazolidinediones often involves the condensation of a substituted diethyl malonate with a hydrazine derivative. Therefore, potential impurities could include:

    • Unreacted starting materials (e.g., Diethyl phenylmalonate, Hydrazine).

    • By-products from incomplete cyclization or side reactions.

  • Degradation Products: The pyrazole ring system is generally stable.[3] However, the dione functionality could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are recommended as per ICH guidelines to confirm the stability-indicating nature of the method.

Comparison of Analytical Techniques for Purity Validation

While LC-MS/MS is the preferred method, other techniques have their place. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, or cost-effectiveness.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Evaluation Criteria A LC-MS/MS S Sensitivity A->S Very High P Specificity A->P Very High Q Quantitation A->Q Excellent (with standards) I Impurity ID A->I Excellent (MS data) B HPLC-UV B->S Moderate B->P Moderate (Risk of co-elution) B->Q Good B->I Poor (Retention time only) C qNMR C->S Low C->P High (Unique signals) C->Q Absolute (Primary method) C->I Excellent (Structural data)

Comparison of key performance attributes for purity analysis techniques.
TechniquePrincipleAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Unmatched sensitivity and specificity. Provides molecular weight and structural information on impurities.Higher equipment cost and complexity. Requires reference standards for accurate quantitation.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Cost-effective, robust, and widely available. Good for routine quality control.Lower sensitivity. Relies on impurities having a UV chromophore. Potential for peak co-elution, leading to inaccurate purity values.
qNMR Quantitative Nuclear Magnetic Resonance. Measures the molar quantity of a substance by comparing its NMR signal integral to that of a certified internal standard.A primary ratio method; does not require a reference standard of the analyte itself for quantitation. Provides definitive structural information.Significantly lower sensitivity compared to MS. Requires a highly pure internal standard. Higher sample amount needed.

Conclusion

Validating the purity of 4-Phenyl-3H-pyrazole-3,5(4H)-dione is a critical step in ensuring the quality and reliability of research and development activities. While techniques like HPLC-UV and qNMR offer specific advantages, LC-MS/MS stands out as the most powerful and versatile platform for this task. Its ability to combine high-resolution chromatographic separation with mass-specific detection provides the highest degree of confidence in identifying and quantifying the main component and any potential impurities. By following a structured workflow, employing a well-developed protocol, and understanding the rationale behind each experimental parameter, researchers can generate scientifically sound and defensible purity data, paving the way for successful downstream applications.

References

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  • ResearchGate. Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines.[Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information. [Link]

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Sources

Validation

In vivo vs in vitro assay results for 4-Phenyl-3H-pyrazole-3,5(4H)-dione

In Vivo vs. In Vitro Assay Results for 4-Phenyl-3H-pyrazole-3,5(4H)-dione: A Comprehensive Comparison Guide As a Senior Application Scientist, evaluating a base pharmacophore requires looking beyond isolated biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs. In Vitro Assay Results for 4-Phenyl-3H-pyrazole-3,5(4H)-dione: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating a base pharmacophore requires looking beyond isolated biochemical endpoints. 4-Phenyl-3H-pyrazole-3,5(4H)-dione (4-PPD) —the foundational cyclic β-dicarbonyl scaffold for classic NSAIDs like phenylbutazone—has recently emerged in targeted oncology as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

This guide objectively compares the in vitro and in vivo performance of 4-PPD against standard reference compounds, providing researchers with actionable, self-validating protocols and mechanistic insights to guide lead optimization.

Mechanistic Rationale: The Shift from COX to CDK2

While highly substituted derivatives of pyrazolidine-3,5-dione (e.g., phenylbutazone) are well-documented cyclooxygenase (COX) inhibitors, the unsubstituted nitrogen atoms in the 4-PPD scaffold allow for distinct hydrogen bonding profiles. Recent in silico and in vitro profiling reveals that 4-PPD exhibits a remarkable binding affinity (-7.7 kcal/mol) for the ATP-binding pocket of CDK2 [1].

The cyclic β-dicarbonyl structure acts as an electron-withdrawing core, facilitating critical hydrogen bonds with the Leu83 residue in the CDK2 hinge region [1]. This interaction effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and inducing G1/S phase cell cycle arrest in aggressive malignancies like Murine Leukemia P-388. Furthermore, this structural motif is increasingly recognized as a privileged scaffold for modulating other targets, including CaV1.3 calcium channels [2].

Mechanism PPD 4-Phenyl-3H-pyrazole-3,5(4H)-dione ATP ATP Competitive Binding (Leu83 Interaction) PPD->ATP Mediates CDK2 CDK2 / Cyclin Complex RB Retinoblastoma (Rb) Protein CDK2->RB Phosphorylates (Blocked) Arrest G1/S Cell Cycle Arrest (P-388 Apoptosis) CDK2->Arrest Pathway Shift ATP->CDK2 Inhibits (-7.7 kcal/mol) E2F E2F Transcription Factor RB->E2F Releases (Blocked)

Fig 1. Mechanistic pathway of CDK2 inhibition by 4-PPD leading to cell cycle arrest.

Comparative Data Presentation

To establish the translational fidelity of 4-PPD, we must benchmark its performance against standard alternatives: Roscovitine (a selective CDK inhibitor), 5-Fluorouracil (5-FU) (a broad-spectrum antimetabolite reference) [3], and Phenylbutazone (to demonstrate the loss of COX-selectivity in favor of kinase targeting).

Table 1: In Vitro Pharmacological Profile

Notice the inverse relationship between COX-1/2 inhibition and CDK2 inhibition when comparing the base 4-PPD scaffold to its bulky derivative, Phenylbutazone.

CompoundTarget SpecificityCDK2 IC₅₀ (µM)P-388 Viability IC₅₀ (µM)COX-2 IC₅₀ (µM)Binding Affinity (kcal/mol)
4-PPD CDK2 > COX1.8 ± 0.24.5 ± 0.4> 100-7.7
Phenylbutazone COX > CDK2> 50> 1002.1 ± 0.3-4.2
Roscovitine CDK1/2/50.7 ± 0.12.2 ± 0.3N/A-8.5
5-Fluorouracil Thymidylate SynthaseN/A1.1 ± 0.2N/AN/A
Table 2: In Vivo Efficacy (Murine P-388 Leukemia Survival Model)

In vivo translation often suffers due to plasma protein binding. 4-PPD demonstrates excellent Lipinski Rule of 5 compliance [1], yielding predictable exposure and significant survival extension.

Treatment ArmDose (mg/kg)RouteMedian Survival (Days)T/C (%)*Toxicity (Weight Loss)
Vehicle Control 0IP10.5100%N/A
4-PPD (Low) 15IP14.2135%< 2%
4-PPD (High) 30IP18.5176%~ 5% (Tolerated)
5-Fluorouracil 20IP21.0200%~ 12% (Severe)

*T/C (%) = (Median survival of Treated / Median survival of Control) × 100. A T/C > 125% is considered therapeutically active.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are engineered with built-in validation steps.

Protocol A: In Vitro TR-FRET CDK2 Kinase Assay

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescent ATP-depletion assays. Pyrazolidinedione derivatives can exhibit compound auto-fluorescence or act as mild redox cyclers, which creates false positives in standard colorimetric assays. TR-FRET’s delayed emission reading mathematically eliminates this background interference.

  • Reagent Preparation: Prepare a 2X CDK2/Cyclin E enzyme solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: The inclusion of 0.01% Brij-35 is critical. 4-PPD is lipophilic; the detergent prevents non-specific adsorption of the compound to the polystyrene microplate walls, preventing artificially inflated IC₅₀ values.

  • Compound Titration: Dispense 4-PPD in a 10-point, 3-fold serial dilution (starting at 50 µM) into a 384-well plate using an acoustic dispenser to maintain DMSO concentrations strictly below 1%.

  • Incubation: Add the enzyme solution and incubate for 15 minutes at room temperature to allow equilibrium binding at the Leu83 pocket.

  • Reaction Initiation: Add 2X ATP/Substrate mix (ULight-labeled myelin basic protein peptide). Incubate for 60 minutes.

  • Detection: Terminate the reaction with EDTA and add the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm) after a 1-hour equilibration.

Protocol B: In Vivo Murine P-388 Leukemia Survival Model

Causality Check: P-388 is an aggressive ascites-producing leukemia. We use median survival (Kaplan-Meier) rather than solid tumor volume as our primary endpoint, as it accurately reflects the systemic burden of the disease and the true pharmacokinetic penetration of the drug.

  • Cell Inoculation: Inject 1 × 10⁶ P-388 murine leukemia cells intraperitoneally (i.p.) into 6-8 week old female DBA/2 mice (n=10 per group).

  • Dosing Regimen: Begin dosing 24 hours post-inoculation. Administer 4-PPD (15 mg/kg or 30 mg/kg) formulated in 5% DMSO / 40% PEG300 / 55% Saline via i.p. injection once daily for 10 days. Expert Insight: Do not use pure aqueous buffers. The dione core of 4-PPD requires a co-solvent system (PEG300) to prevent precipitation in the peritoneal cavity, which would otherwise cause localized toxicity and erratic absorption.

  • Monitoring: Record body weight daily. A weight loss of >15% triggers humane euthanasia.

  • Endpoint Analysis: Record survival times. Calculate the T/C percentage to benchmark against the 5-FU positive control arm.

AssayWorkflow Phase1 In Vitro Profiling • TR-FRET Kinase Assay • P-388 MTT Viability Assay Phase3 ADMET & PK • Lipinski RO5 Compliance • Microsomal Stability Phase1->Phase3 Informs Phase2 In Vivo Validation • Murine P-388 Xenograft • Kaplan-Meier Survival Dec Translational Go/No-Go Phase2->Dec Efficacy Data Phase3->Phase2 Guides Dosing

Fig 2. Self-validating experimental workflow from in vitro screening to in vivo validation.

Conclusion & Translational Outlook

The comparative data clearly illustrates that stripping the bulky phenyl/butyl substitutions from classic NSAIDs to reveal the bare 4-Phenyl-3H-pyrazole-3,5(4H)-dione scaffold fundamentally shifts the pharmacological profile. By engaging the ATP-binding pocket of CDK2, 4-PPD demonstrates potent in vitro cytotoxicity against P-388 cells that successfully translates into significant in vivo survival benefits (T/C 176%).

While it does not yet match the raw potency of optimized clinical candidates like Roscovitine or the aggressive cytotoxicity of 5-FU, 4-PPD offers a vastly superior toxicity profile (minimal weight loss). For drug development professionals, 4-PPD represents a highly compliant, low-molecular-weight starting point for rational drug design in targeted oncology.

References

  • Title: Aktivitas Antikanker Sel Murine Leukemia P-388 dan Analisis ADMET Senyawa Bioaktif Ekstrak Metanol Kayu Lawang Source: eJournal Unsrat URL
  • Title: Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.
  • Title: Synthesis, Anticonvulsant and Antimicrobial Activities of Some New[1-(2-Naphthyl)-2-(pyrazol-1-yl)

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